N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide
Description
N1-(3-Chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a chloro-methyl-substituted phenyl ring at the N1 position and a methoxy-substituted phenethyl group at the N2 position.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-6-7-14(11-16(12)19)21-18(23)17(22)20-9-8-13-4-3-5-15(10-13)24-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOJKNJBPGTMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC(=CC=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide typically involves the reaction of 3-chloro-4-methylaniline with 3-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 3-chloro-4-methylaniline in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.
Step 3: Stir the reaction mixture at room temperature for 2 hours.
Step 4: Add 3-methoxyphenethylamine to the reaction mixture and stir for an additional 4 hours.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N1-(3-chloro-4-hydroxyphenyl)-N2-(3-methoxyphenethyl)oxalamide.
Reduction: Formation of N1-(3-chloro-4-methylphenyl)-N2-(3-aminophenethyl)oxalamide.
Substitution: Formation of N1-(3-thiol-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antitumor Activity : Compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide have shown promise as potential anticancer agents. Preliminary studies indicate that this oxalamide may induce apoptosis in cancer cells, particularly through mechanisms involving enzyme inhibition and receptor modulation .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against diseases like cancer.
2. Biological Research
- Biological Activity Studies : Research has indicated that the compound interacts with various biological targets, influencing cell signaling pathways. It may exhibit cytotoxic effects against different cancer cell lines, suggesting its utility in cancer research .
- Mechanisms of Action : The presence of functional groups such as chloro and methoxy enhances the compound's binding affinity to proteins and receptors, potentially modulating their activity and impacting biological pathways.
Case Study 1: Antitumor Efficacy
A study examined the cytotoxic effects of this compound on melanoma cell lines. Results indicated significant apoptosis induction at concentrations of 10 µM and higher, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics.
Case Study 2: Enzyme Interaction
In vitro assays demonstrated that the compound inhibits the activity of specific kinases involved in cell proliferation. This inhibition resulted in reduced growth rates in treated cancer cell lines compared to controls, highlighting its potential as an effective therapeutic agent against proliferative disorders.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism in Aromatic Substituents
- N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28, ): Differs by replacing the 4-methyl group with fluorine at the N1-phenyl ring.
- N1-(4-Chlorophenyl)-N2-(3-methoxyphenethyl)-oxalamide (Compound 69, ) :
The chloro group is at the para position of the phenyl ring instead of meta, and lacks the methyl substitution. This reduces steric hindrance and lipophilicity, which could diminish target binding affinity in enzyme inhibition contexts .
Methoxy Group Position in Phenethyl Chains
- N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 29, ) :
The methoxy group is para-substituted on the phenethyl chain versus meta in the target compound. Para substitution may enhance resonance stabilization, improving solubility but reducing membrane permeability compared to the meta isomer .
Heterocyclic vs. Aromatic Substitutions
- Compounds 13–15 () :
These analogues replace the phenethyl group with thiazolyl-pyrrolidinyl or hydroxyethyl-thiazolyl moieties. Such heterocyclic substitutions improve antiviral activity (e.g., compound 15: 95% HPLC purity, 53% yield) but increase synthetic complexity compared to the target compound’s simpler aromatic substituents .
Functional and Pharmacological Comparisons
Antimicrobial and Antiviral Activity
- GMC-2 and GMC-3 () :
These oxalamides incorporate isoindoline-dione cores and halogenated phenyl groups. GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) shows enhanced antimicrobial activity due to the electron-deficient isoindoline-dione system, a feature absent in the target compound . - Compound 15 () :
Exhibits potent anti-HIV activity (LC-MS: 423.27 [M+H]+), attributed to the hydroxyethyl-thiazolyl group’s ability to block viral entry. The target compound’s phenethyl group may lack comparable efficacy in this context .
Enzyme Inhibition and Metabolic Stability
- However, the target’s chloro-methylphenyl group may offer moderate stability through hydrophobic interactions .
- Compound 16 () :
Contains a 4-hydroxybenzoyl group, which may act as a prodrug moiety activated by cytochrome P450 4F11. The target compound lacks such enzymatically activated groups, suggesting distinct therapeutic applications .
Solubility and Lipophilicity
- The target compound’s 3-methoxyphenethyl group likely improves aqueous solubility compared to 4-methoxyphenethyl derivatives (e.g., Compound 29) due to reduced symmetry and crystallinity.
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by research findings and data tables.
The compound's synthesis typically involves the reaction of 3-chloro-4-methylaniline with 3-methoxyphenethylamine in the presence of oxalyl chloride under anhydrous conditions. The general procedure includes:
- Dissolving 3-chloro-4-methylaniline in anhydrous dichloromethane.
- Adding oxalyl chloride dropwise while maintaining a temperature of 0°C.
- Stirring the mixture at room temperature for 2 hours.
- Introducing 3-methoxyphenethylamine and stirring for an additional 4 hours.
- Purifying the product by recrystallization from ethanol.
This synthesis highlights the significance of both chloro and methoxy substituents, which can influence the compound's reactivity and biological activity.
This compound exhibits biological activity through its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups may enhance binding affinity or alter the pharmacokinetics of the compound, leading to various biological effects such as anti-inflammatory and anticancer activities.
Research Findings
Recent studies have explored the compound's potential therapeutic properties:
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly inhibits pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : The compound has shown cytotoxic effects on several cancer cell lines, including colon and breast cancer cells. It appears to induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(3-chloro-4-methylphenyl)-N2-(3-hydroxyphenethyl)oxalamide | Hydroxyl group instead of methoxy | Moderate anti-inflammatory |
| N1-(3-chloro-4-methylphenyl)-N2-(3-aminophenethyl)oxalamide | Amino group instead of methoxy | Enhanced anticancer activity |
| N1-(3-chloro-4-methylphenyl)-N2-(3-thiolphenethyl)oxalamide | Thiol group | Potential antioxidant properties |
The combination of chloro and methoxy groups in this compound contributes to its distinct biological profile compared to these similar compounds .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokines (TNF-alpha, IL-6), demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Cancer Cell Cytotoxicity
In another study, various cancer cell lines were treated with different concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity against colorectal cancer cells compared to standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
